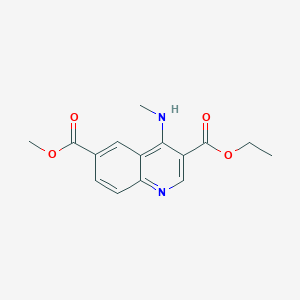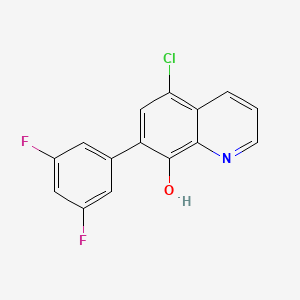
1-(1-Cyclohexyl-4-phenylbutyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclohexyl-4-phenylbutyl)piperidine is a chemical compound with the molecular formula C21H33N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structural features, which include a cyclohexyl group and a phenylbutyl chain attached to the piperidine ring. It has been studied for its potential pharmacological properties and applications in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1-(1-Cyclohexyl-4-phenylbutyl)piperidine typically involves the reaction of piperidine with a suitable cyclohexyl-phenylbutyl precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(1-Cyclohexyl-4-phenylbutyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studies have investigated its interactions with biological systems, including its binding to specific receptors and its effects on cellular processes.
Medicine: Research has focused on its potential therapeutic properties, such as analgesic and anesthetic effects, and its role in modulating neurotransmitter systems.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(1-Cyclohexyl-4-phenylbutyl)piperidine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may bind to receptors like the N-methyl-D-aspartate (NMDA) receptor, leading to the modulation of neurotransmitter release and neuronal activity. This interaction can result in various pharmacological effects, including analgesia and anesthesia .
Vergleich Mit ähnlichen Verbindungen
1-(1-Cyclohexyl-4-phenylbutyl)piperidine can be compared to other similar compounds, such as:
Phencyclidine (PCP): Both compounds share structural similarities and have been studied for their effects on the central nervous system. this compound may exhibit different pharmacological properties and potency.
Ketamine: Another compound with anesthetic properties, ketamine also interacts with NMDA receptors but has a different chemical structure and may produce distinct effects.
Other Piperidine Derivatives: Various piperidine derivatives have been synthesized and studied for their pharmacological activities, each with unique structural features and effects
Eigenschaften
Molekularformel |
C21H33N |
|---|---|
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
1-(1-cyclohexyl-4-phenylbutyl)piperidine |
InChI |
InChI=1S/C21H33N/c1-4-11-19(12-5-1)13-10-16-21(20-14-6-2-7-15-20)22-17-8-3-9-18-22/h1,4-5,11-12,20-21H,2-3,6-10,13-18H2 |
InChI-Schlüssel |
ZBVFVIKOIYRFKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(CCCC2=CC=CC=C2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















